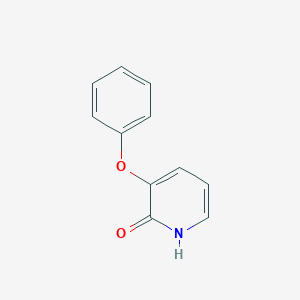

3-phenoxy-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-phenoxy-1H-pyridin-2-one |

InChI |

InChI=1S/C11H9NO2/c13-11-10(7-4-8-12-11)14-9-5-2-1-3-6-9/h1-8H,(H,12,13) |

InChI Key |

RLGXNFIGSANNQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CNC2=O |

Origin of Product |

United States |

Overview of 3 Phenoxy 1h Pyridin 2 One: a Specific Pyridinone Derivative of Research Interest

Within the large family of pyridinone derivatives, 3-phenoxy-1H-pyridin-2-one has emerged as a compound of academic and research interest. It combines the versatile pyridinone core with a phenoxy substituent, a group known to be important for the biological activity of many drugs. researchgate.net

Elucidation of its Structural Features within the Pyridinone Class

3-Phenoxy-1H-pyridin-2-one is characterized by a pyridin-2(1H)-one ring with a phenoxy group attached at the C3 position. The core structure is a six-membered aromatic ring containing a nitrogen atom and a ketone group at the 2-position. The phenoxy group (a phenyl ring linked via an ether oxygen) introduces additional structural and electronic features to the pyridinone scaffold.

Table 1: Chemical Properties of 3-Phenoxy-1H-pyridin-2-one

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 3-phenoxy-1H-pyridin-2-one |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CNC2=O |

| InChI Key | RLGXNFIGSANNQD-UHFFFAOYSA-N |

Data sourced from available chemical databases.

Rationale for Academic Investigation of its Chemical and Biological Attributes

The academic pursuit of 3-phenoxy-1H-pyridin-2-one is driven by its potential applications in both synthetic and medicinal chemistry. The rationale for its investigation includes:

Synthetic Building Block : It serves as a valuable intermediate or building block for the synthesis of more complex heterocyclic compounds and molecular architectures.

Pharmacological Potential : The terminal phenoxy group is a known privileged moiety in many clinically used drugs, and its presence on the pyridinone scaffold suggests potential for significant biological activity. researchgate.net Research indicates that pyridinone derivatives can act as inhibitors of various enzymes and receptors. Consequently, 3-phenoxy-1H-pyridin-2-one and its analogues are investigated for their potential in developing new therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The mechanism of action is thought to involve the disruption of key cellular signaling pathways, which can inhibit cell proliferation.

Current Research Landscape and Unaddressed Questions Regarding 3 Phenoxy 1h Pyridin 2 One

Established Synthetic Pathways for the Pyridin-2-one Core

The construction of the foundational pyridin-2-one scaffold can be achieved through various established synthetic routes, including classical ring-closure reactions and modern multicomponent approaches. nih.govacsgcipr.org

Ring-Closure Reactions and Cyclization Strategies

Ring-closure reactions are a fundamental approach to synthesizing the pyridin-2-one core. These methods often involve the cyclization of acyclic precursors. A common strategy is the ammonization of pyranones at high temperatures or in a sealed tube, which directly converts the pyranone ring into a pyridinone ring. nih.gov Another approach involves the [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds, providing a versatile route to structurally diverse 2-pyridones. organic-chemistry.org Additionally, tandem condensations of propiolamide (B17871) and cyclic β-keto methyl esters in water, followed by acid- or base-promoted intramolecular ring closure and decarboxylation, have been employed to create fused 2-pyridone ring systems. organic-chemistry.org The transformation of aromatic compounds through sequential ring-opening and ring-closing reactions also presents a unique method for forming substituted benzene (B151609) rings from para-substituted pyridines, which can then be further functionalized. acs.org

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Pyranone derivatives | Ammonia, high temperature/sealed tube | Pyridinone | nih.gov |

| N-propargylamines, active methylene compounds | Base | 2-Pyridone | organic-chemistry.org |

| Propiolamide, cyclic β-keto methyl esters | Water, acid/base | Fused 2-pyridone | organic-chemistry.org |

| para-Substituted pyridines | Dimethylsulfonium methylide | meta-Substituted anilines | acs.org |

Multicomponent Reaction (MCR) Approaches to Pyridinone Synthesis

Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical method for synthesizing complex molecules like pyridin-2-ones in a single step from three or more starting materials. nih.govresearchgate.net These reactions offer several advantages, including simplified procedures, high yields, and reduced solvent and reagent usage. nih.govrsc.org

One notable MCR approach involves the sequential reaction of Meldrum's acid with a 3-formylchromone, followed by the addition of an amine, leading to highly functionalized pyridin-2(1H)-one derivatives in high yields. researchgate.net Another strategy utilizes a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate, often promoted by ultrasound irradiation, to produce 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives efficiently. nih.gov Solvent-free cascade reactions of 2-cyanoacetamides with various ketones and acetone (B3395972) also provide a green chemistry approach to synthesizing functionalized pyridin-2-ones, including those with quaternary centers. rsc.org

| Reaction Type | Starting Materials | Key Features | Reference |

| Sequential MCR | Meldrum's acid, 3-formylchromone, amine | High yields, forms three new bonds in one step | researchgate.net |

| Four-component reaction | Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrate | Ultrasound promoted, excellent yields, simple workup | nih.govresearchgate.net |

| Solvent-free cascade MCR | 2-cyanoacetamides, ketones, acetone | Environmentally friendly, high yields, produces quaternary centers | rsc.org |

Specific Approaches to Introduce the Phenoxy Moiety at the C3 Position

Once the pyridin-2-one core is established, the next critical step is the introduction of the phenoxy group at the C3 position. This can be accomplished through modern C-H functionalization techniques or classical nucleophilic aromatic substitution reactions.

C-H Functionalization and Cross-Coupling Reactions

Direct C-H functionalization has emerged as a powerful tool for the selective introduction of substituents onto the pyridone ring, obviating the need for pre-functionalized starting materials. semanticscholar.orgnih.gov The electronic properties of the 2-pyridone ring make the C3 and C5 positions more electron-rich and thus susceptible to electrophilic attack. semanticscholar.orgnih.gov

Several methods have been developed for the C3-selective functionalization of 2-pyridones. Radical-induced reactions have shown high C3-selectivity. For instance, the first example of C3-selective radical C-H functionalization was a trifluoromethylation reaction using CF3I under Fenton-type conditions. nih.gov Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds also exhibits excellent C3-selectivity. semanticscholar.orgnih.gov Furthermore, visible-light-promoted photoredox catalysis using an iridium catalyst has been successfully employed for the C3-alkylation and C3-arylation of 2-pyridones. clockss.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used to form carbon-carbon and carbon-heteroatom bonds. wikipedia.orgscielo.br These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. scielo.brmdpi.com This methodology can be adapted to introduce a phenoxy group by coupling a 3-halopyridin-2-one with a phenol (B47542) or a phenoxyboronic acid derivative.

| Reaction Type | Key Reagents/Catalysts | Selectivity | Reference |

| Radical Trifluoromethylation | CF3I, FeSO4, H2O2, DMSO | C3-selective | nih.gov |

| Nickel-catalyzed Alkylation | α-bromo carbonyl compounds, Ni catalyst | C3-selective | semanticscholar.orgnih.gov |

| Photoredox Catalysis | Ir(ppy)3, visible light | C3-alkylation and arylation | clockss.org |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | Site-specific C-C bond formation | scielo.brmdpi.com |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a classical and effective method for introducing a phenoxy group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the context of 3-phenoxy-1H-pyridin-2-one synthesis, this would typically involve the reaction of a 3-halo-1H-pyridin-2-one with a phenoxide nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The leaving group, typically a halide, is then expelled to restore the aromaticity of the ring. pressbooks.pub The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.orgpressbooks.pub For pyridin-2-ones, the inherent electron-deficient nature of the pyridine (B92270) ring facilitates nucleophilic attack. youtube.com

A notable example of a related reaction is the synthesis of 2-phenoxypyridine (B1581987) derivatives from pyridin-2(1H)-one using aryne chemistry. nih.govrsc.org In this method, an aryne is generated in situ and reacts with the pyridin-2-one to yield the corresponding phenoxy-substituted pyridine. nih.govrsc.org

Synthesis of Substituted 3-Phenoxy-1H-pyridin-2-one Analogs

The synthesis of substituted analogs of 3-phenoxy-1H-pyridin-2-one allows for the exploration of structure-activity relationships for various applications. These syntheses often build upon the core methodologies described above, incorporating substituted starting materials.

For instance, substituted chalcones can be reacted with phenoxy acetamide (B32628) under phase-transfer catalysis conditions to yield 3-phenoxy-4,6-disubstituted-3,4-dihydropyridin-2(1H)-ones. researchgate.net Another approach involves the condensation of various phenols with a pre-formed chloro-substituted pyridazine (B1198779) core, which is structurally related to pyridinone, to create a library of substituted phenoxy-pyridazine derivatives. researchgate.net

The synthesis of more complex analogs often involves multi-step sequences. For example, pyridine variants of benzoyl-phenoxy-acetamide have been synthesized by coupling fenofibric acid chloride with various aminopyridines. nih.gov Similarly, novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs have been designed and synthesized as selective BTK inhibitors. nih.gov

The following table summarizes some examples of synthesized substituted analogs:

| Compound Class | Synthetic Approach | Starting Materials | Reference |

| 3-Phenoxy-4,6-disubstituted-3,4-dihydropyridin-2(1H)-ones | Phase-transfer catalysis | Substituted chalcones, phenoxy acetamide | researchgate.net |

| 3-Substituted phenoxy-6-((substituted) 1H-pyrazol-1-yl) pyridazines | Condensation | Various phenols, 3-chloro-6-(1H-pyrazol-1-yl) pyridazine | researchgate.net |

| Pyridine variants of benzoyl-phenoxy-acetamide | Amide coupling | Fenofibric acid chloride, aminopyridines | nih.gov |

| 1-Substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs | Multi-step synthesis | N/A | nih.gov |

| 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole | N/A | N/A | nih.gov |

Strategies for Diversification of the Phenoxy Ring

The most direct and widely used strategy for introducing diversity to the phenoxy ring is to employ a substituted phenol as a coupling partner in the initial synthesis. This approach allows for the incorporation of a wide array of functional groups, enabling the fine-tuning of the molecule's properties. The synthesis proceeds by reacting a suitably substituted phenol with a pyridine derivative, such as 2-halo-3-nitropyridine, often under basic conditions to form the corresponding substituted phenoxy ether intermediate. unifi.it

This method has been successfully used to create analogs with various substituents on the phenoxy ring, demonstrating its versatility. The choice of the substituted phenol is crucial as it directly determines the final functionality of the phenoxy moiety.

Table 1: Examples of Phenoxy Ring Diversification This table is interactive. Click on the headers to sort.

| Substituent on Phenol | Resulting 3-Phenoxy-1H-pyridin-2-one Analog | Reference |

|---|---|---|

| 4-Fluoro | 3-(4-Fluorophenoxy)-1H-pyridin-2-one | rsc.org |

| 4-Trifluoromethyl | 3-(4-Trifluoromethylphenoxy)-1H-pyridin-2-one | |

| 2-Chloro | 3-(2-Chlorophenoxy)-1H-pyridin-2-one | researchgate.net |

| 2-Methoxybenzyl (on N) | N-(2-Methoxybenzyl)-4-phenoxypyridin-3-amine | unifi.it |

Modifications to the Pyridinone Nitrogen (N1) Position

The nitrogen atom at the N1 position of the pyridin-2-one ring is an ambident nucleophile and a key site for introducing structural diversity through alkylation and arylation reactions. rsc.org

N-Alkylation: Standard N-alkylation can be achieved by treating the 3-phenoxy-1H-pyridin-2-one with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). More advanced, modern methods have also been developed. A visible light-induced metallaphotoredox platform using a copper(II) salt allows for the room-temperature coupling of various N-nucleophiles, including N-heterocycles, with a wide range of alkyl bromides. nih.gov Microwave irradiation has also been employed to accelerate N-alkylation reactions, often leading to reduced reaction times and improved yields. ub.eduresearchgate.net

N-Arylation: N-arylation of the pyridinone ring can be accomplished through several methods. Metal-free approaches using diaryliodonium salts have shown excellent, base-dependent selectivity. researchgate.net In these reactions, the choice of base can direct the arylation to either the nitrogen or the oxygen atom of the pyridone tautomer. rsc.orgrsc.org For example, using N,N-diethylaniline as the base in fluorobenzene (B45895) selectively yields the N-arylated product. researchgate.net Copper-catalyzed methods, such as the Chan-Lam coupling, which utilize arylboronic acids as the arylating agent, are also effective for the N-arylation of related heterocyclic systems and represent a viable route for pyridinones. nih.govbeilstein-journals.org

Introduction of Substituents at Other Pyridinone Ring Positions (e.g., C4, C5, C6)

Functionalization of the carbon atoms within the pyridinone ring can be achieved either by building the ring from already substituted precursors (de novo synthesis) or by direct modification of the pre-formed heterocyclic core.

De Novo Synthesis: Classical multicomponent reactions are powerful tools for constructing highly substituted pyridone rings.

Guareschi-Thorpe Condensation: This reaction involves the condensation of cyanoacetamide with a 1,3-diketone to produce a substituted 2-pyridone. wikipedia.orgnbinno.comquimicaorganica.org The choice of the 1,3-diketone determines the substitution pattern at the C4 and C6 positions.

Hantzsch Pyridine Synthesis: A multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia. wikipedia.org This method initially produces a dihydropyridine, which is then oxidized to the corresponding substituted pyridine. researchgate.net While it typically yields pyridines, modifications can lead to pyridone structures.

Direct Functionalization: Directly adding substituents to the 3-phenoxypyridinone core is more challenging but offers a more step-economical route.

C4-Position: The C4 position of pyridines is often difficult to functionalize selectively. nih.gov However, methods have been developed, such as metalation using n-butylsodium followed by reaction with an electrophile, which shows high selectivity for the C4 position in contrast to organolithium reagents. nih.gov For related fused pyridone systems like isoquinolin-1(2H)-ones, a palladium-catalyzed C4 site-selective C-H difluoroalkylation has been reported, indicating the potential for such transformations. researchgate.net

C6-Position: The C6 position can be functionalized through methods like hydroxylation. For example, 3-nitro-4-phenoxypyridine (B8759688) can be selectively hydroxylated at the C6 position using tert-butyl hydroperoxide. unifi.it

Flow Chemistry and Green Chemistry Methodologies in Pyridinone Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. Green chemistry and flow chemistry principles are increasingly being applied to the synthesis of pyridinones.

Green Chemistry Approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation is a well-established green technique that can dramatically reduce reaction times, increase yields, and sometimes enable reactions that are difficult under conventional heating. researchgate.net It has been successfully applied to various steps in pyridone synthesis, including condensation reactions, N-alkylation, and the formation of fused heterocyclic systems. mdpi.commdpi.comnih.gov

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key goal of green chemistry. Advanced versions of the Guareschi-Thorpe reaction have been developed that proceed efficiently in an aqueous medium, offering an eco-friendly route to hydroxy-cyanopyridines. nih.gov The Hantzsch synthesis has also been demonstrated to work in water. wikipedia.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. diva-portal.org Flow microreactor systems have been developed for the synthesis of substituted 2-pyridones, allowing for rapid optimization and satisfactory yields in short residence times. shd-pub.org.rsrsc.org This technology is particularly beneficial for handling hazardous intermediates or exothermic reactions and has been applied to create thiazolo-fused 2-pyridones and other complex pyridine derivatives. diva-portal.orgarkat-usa.org A visible light-photocatalyzed synthesis of imidazo[1,2-a]pyridinones has also been successfully implemented in a microchannel reactor, highlighting the synergy between modern synthetic methods and flow technology. rsc.org

Systematic Exploration of Structural Variations and Their Biological Impact

The pyridin-2(1H)-one scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for diverse biological targets. The process of optimizing compounds based on this scaffold often involves creating libraries of derivatives with systematic variations to probe the chemical space and identify key structural features for desired biological effects.

The core structure of 3-phenoxy-1H-pyridin-2-one consists of a pyridin-2-one ring with a phenoxy group at the 3-position. The nature and position of substituents on both the pyridinone and the phenoxy rings are critical determinants of biological activity.

Pyridinone Ring Substitutions: Studies on various pyridinone derivatives have shown that substitutions at different positions lead to significant changes in activity. For instance, in the development of inhibitors for Hepatitis B Virus (HBV), N-aryl derivatives of 2-pyridinone were found to exhibit better anti-HBV activity than their N-alkyl counterparts.

Phenoxy Ring Substitutions: The electronic properties of substituents on the phenoxy ring play a crucial role. In studies of related thieno[2,3-b]pyridines, it was found that only derivatives bearing a cyano (-CN) group, which is strongly electron-withdrawing, showed significant inhibitory activity against the FOXM1 protein in a breast cancer cell line. This suggests a strong dependence on the electronic effect of the substituent. Similarly, for certain platinum-pyridyl complexes, electron-withdrawing substituents were found to enhance their photosensitizing capabilities.

Halogenation: The introduction of halogens is a common strategy in drug design. In a series of 3-iodo-4-phenoxypyridinone analogs developed as HIV-1 reverse transcriptase inhibitors, the iodine atom was a key feature for potent activity. Further studies on related quinoline (B57606) derivatives showed that the presence of chlorine or fluorine could increase lipophilicity and hydrogen-bond accepting properties, which were favorable for antimalarial activity.

Table 1: Impact of Substituent Variations on the Biological Activity of Pyridinone Analogs

| Scaffold/Derivative Class | Position of Variation | Type of Substituent | Observed Impact on Activity | Reference(s) |

|---|---|---|---|---|

| 2-Pyridinone Analogs | N1-position | Aryl vs. Alkyl | N-aryl derivatives showed superior anti-HBV activity. | |

| Thieno[2,3-b]pyridine Analogs | Phenyl Ring | Electron-withdrawing (-CN) | Decreased expression of FOXM1 protein. | , |

| 3-Iodo-4-phenoxypyridinone | C3-position | Iodine | Potent inhibition of wild-type HIV-1 reverse transcriptase. | |

| Quinoline Derivatives | Various | Chlorine, Fluorine | Increased lipophilicity and favorable hydrogen-bonding properties. |

Hydrophobic/Lipophilic Effects: The phenoxy group in 3-phenoxy-1H-

Lead Optimization Strategies for 3-Phenoxy-1H-pyridin-2-one Derivatives

Lead optimization is an iterative process in drug discovery that aims to enhance the desired properties of a lead compound while minimizing its undesirable characteristics. For derivatives of 3-phenoxy-1H-pyridin-2-one, this involves modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. Key strategies include exploring different substitution patterns on both the pyridinone ring and the phenoxy moiety to understand their impact on biological activity.

Fragment-Based Lead Discovery (FBLD) Principles

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach begins with the screening of low molecular weight fragments (typically < 300 Da) that bind to the biological target with low affinity. nih.gov These initial hits are then grown, linked, or combined to generate more potent, lead-like molecules. nih.gov The pyridinone core is an excellent starting point for FBLD due to its ability to form key hydrogen bond interactions with protein targets, such as the hinge region of kinases. nih.gov

A practical application of FBLD principles can be illustrated through the discovery of kinase inhibitors using a 3-aminopyridin-2-one based fragment library. nih.gov Although not directly involving a phenoxy group, this example demonstrates a methodology that is highly applicable to the 3-phenoxy-1H-pyridin-2-one scaffold. In such a campaign, a library of diverse, low molecular weight fragments containing the 3-phenoxy-1H-pyridin-2-one core would be screened against a specific biological target. Fragments that demonstrate binding, even weakly, are then optimized. For instance, modifications to the phenoxy ring, such as the introduction of various substituents, could be explored to enhance binding affinity and selectivity.

The following table illustrates a hypothetical fragment evolution process starting from a simple 3-phenoxy-1H-pyridin-2-one fragment.

| Compound | R1 (Phenoxy Ring Substitution) | Fragment Growth/Modification | Hypothetical Target Binding Affinity (IC50) |

|---|---|---|---|

| Fragment 1 | -H | Initial Fragment | >1000 µM |

| Derivative 1a | 4-fluoro | Exploring electronic effects | 500 µM |

| Derivative 1b | 4-methoxy | Exploring steric and electronic effects | 750 µM |

| Derivative 1c | 4-chloro | Exploring halogen bonding potential | 400 µM |

| Derivative 1d | Grown Fragment (e.g., addition of a solubilizing group) | Improving physicochemical properties | 150 µM |

Mechanistic Investigations of Biological Activity Pre Clinical Focus

Elucidation of Molecular Mechanisms of Action (MoA)

Cellular Pathway Modulation by 3-Phenoxy-1H-pyridin-2-one and its Derivatives

The pyridin-2-one scaffold, of which 3-phenoxy-1H-pyridin-2-one is a member, is recognized in medicinal chemistry as a "privileged structure." This designation stems from its ability to interact with a wide array of biological targets, often by serving as a bioisostere for structures like amides and phenols or by acting as a hinge-binding motif for kinases. frontiersin.orgnih.gov Consequently, derivatives of this scaffold have been investigated for their ability to modulate various cellular signaling pathways.

Research has shown that strategic modifications to the pyridin-2-one core can yield compounds with potent and specific activities. For instance, a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives have been identified as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic transmission. frontiersin.orgnih.gov Another related structure, the phenoxypyridine core, has been utilized to develop antagonists for the P2Y1 receptor, a G protein-coupled receptor involved in ADP-driven platelet activation. nih.gov

Furthermore, the pyridinone structure is central to compounds designed to target other critical cellular pathways. Derivatives have been developed as potent antagonists for the prostaglandin (B15479496) E2 receptor 3 (EP3), which is implicated in the regulation of insulin (B600854) secretion. nih.gov The well-known cardiotonic agent, Milrinone, is a 3-cyano-2-pyridone derivative that functions by inhibiting Phosphodiesterase-3 (PDE-3), an enzyme that degrades the second messenger cAMP. ekb.eg The versatility of the scaffold is also demonstrated by its use in developing inhibitors for enzymes such as p38α Mitogen-Activated Protein Kinase (MAPK) and influenza PA endonuclease. nih.gov

The following table summarizes the cellular pathway modulation by various derivatives containing the core pyridinone or phenoxypyridine structure.

| Derivative Class | Target | Pathway/System Modulated |

| 1,3,5-Triaryl-1H-pyridin-2-ones | AMPA Receptor | Glutamatergic Neurotransmission frontiersin.orgnih.gov |

| 2-(Phenoxypyridine)-3-phenylureas | P2Y1 Receptor | Platelet Aggregation nih.gov |

| Amide-based Pyridones | EP3 Receptor | Glucose-Stimulated Insulin Secretion nih.gov |

| 3-Cyano-2-pyridones (e.g., Milrinone) | Phosphodiesterase-3 (PDE-3) | Cardiovascular Function (via cAMP signaling) ekb.eg |

| Phenyl substituted 3-hydroxypyridin-2(1H)-ones | Influenza PA Endonuclease | Viral Replication nih.gov |

| Various Pyridinone Analogs | p38α MAPK | Inflammatory Signaling nih.gov |

Preclinical Pharmacokinetic and Metabolic Stability Research

The evaluation of a compound's pharmacokinetic properties—its absorption, distribution, metabolism, and excretion (ADME)—is a critical component of preclinical research. A primary focus of this evaluation is metabolic stability, which significantly influences a drug's half-life and oral bioavailability. researchgate.net

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

In vitro metabolic stability assays are standard procedures in early drug discovery to estimate how a compound will be metabolized by the liver. researchgate.net The most common method is the liver microsomal stability assay, which utilizes microsomes—vesicles of endoplasmic reticulum containing key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov

The general procedure involves incubating the test compound (e.g., 3-phenoxy-1H-pyridin-2-one) with liver microsomes (from humans or other preclinical species) and a necessary cofactor, NADPH, to initiate Phase I metabolic reactions. nih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From the rate of disappearance of the compound, key parameters are calculated:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The rate of metabolism by a given amount of liver microsomes, independent of blood flow and other physiological factors. This value is crucial for predicting in vivo hepatic clearance. nih.gov

The presence of the pyridine (B92270) ring in 3-phenoxy-1H-pyridin-2-one is hypothesized to enhance metabolic stability. The electron-deficient nature of the sp² hybridized nitrogen in the pyridine ring can make the scaffold less susceptible to oxidative metabolism by CYP enzymes. nih.gov Metabolism of the pyridine core, when it occurs, often involves N-oxidation to form pyridine N-oxide or hydroxylation at various positions, catalyzed by enzymes such as CYP2E1. nih.gov

The table below illustrates a typical output from a microsomal stability assay, showing calculated parameters for a hypothetical test compound.

| Parameter | Value | Unit | Description |

| Microsome Source | Human Liver | - | Indicates the species and tissue from which enzymes were derived. |

| Protein Concentration | 0.5 | mg/mL | The amount of microsomal protein used in the incubation. |

| In Vitro Half-Life (t½) | 45 | min | Time for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | 30.8 | µL/min/mg protein | The volume of microsomal matrix cleared of the compound per minute per mg of protein. |

Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME)

Alongside experimental assays, in silico predictive models are indispensable tools in modern drug discovery for forecasting a compound's ADME profile. mdpi.com These computational models use the chemical structure of a molecule to calculate various physicochemical and pharmacokinetic properties, allowing for the early identification of potential liabilities and guiding the design of molecules with more favorable drug-like characteristics. nih.govresearchgate.net

Numerous software platforms and web servers (e.g., SwissADME, admetSAR) are available that predict a wide range of properties. mdpi.comnih.gov These predictions are based on large datasets of experimentally determined values and employ quantitative structure-activity relationship (QSAR) models or other machine learning algorithms. nih.gov Key ADME parameters typically predicted include:

Gastrointestinal (GI) Absorption: Predicts the likelihood of a compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound is likely to cross into the central nervous system.

CYP Inhibition/Substrate: Predicts if the compound is likely to inhibit major Cytochrome P450 enzymes (a source of drug-drug interactions) or be metabolized by them.

Solubility: Estimates the water solubility of the compound, which affects absorption and formulation.

The table below presents a set of predicted ADME properties for the parent compound, 3-phenoxy-1H-pyridin-2-one, as would be generated by a typical in silico modeling tool.

| Property | Prediction | Interpretation |

| GI Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Predicted to be able to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Lipinski's Rule of Five | 0 Violations | Complies with key rules for drug-likeness related to size and lipophilicity. |

| Bioavailability Score | 0.55 | Indicates a good probability of having favorable oral bioavailability. |

Computational Chemistry and in Silico Approaches to 3 Phenoxy 1h Pyridin 2 One Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how a ligand such as 3-phenoxy-1H-pyridin-2-one might interact with biological targets, typically proteins or enzymes.

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it binds to a receptor to form a stable complex. jscimedcentral.comiaanalysis.com The process involves placing the ligand into the active site of a target protein and evaluating potential conformations. iaanalysis.com These conformations are then ranked using a scoring function to estimate the binding affinity, which indicates the strength of the interaction. jscimedcentral.com

While specific docking studies on 3-phenoxy-1H-pyridin-2-one are not prevalent in the literature, research on analogous compounds containing phenoxy and pyridinyl moieties demonstrates the utility of this approach. For instance, docking studies on novel 1,2,4-triazole (B32235) derivatives with a phenoxy pyridinyl group were used to elucidate possible binding modes with the enzyme CYP51. nih.gov Similarly, in silico molecular docking was employed to test the efficacy of 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxy quinoline (B57606) as a potential inhibitor of the maltase enzyme. tandfonline.com These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.comnih.gov

Table 1: Example of Molecular Docking Interaction Analysis for an Analogous Compound

| Interaction Type | Interacting Residue (Example) | Significance in Binding |

|---|---|---|

| Hydrogen Bond | Thr199, Gln92 | Provides specificity and directional bonding to anchor the ligand. mdpi.com |

| Hydrophobic Interaction | Phe264 | Contributes to binding affinity by interacting with nonpolar regions of the ligand. nih.gov |

| π-π Stacking | Phe264 | Stabilizes the complex through interactions between aromatic rings. nih.gov |

| Metal Chelation | Cu ions in active site | Crucial for inhibition in metalloenzymes by coordinating with the metal cofactor. nih.gov |

Molecular dynamics (MD) simulations provide a way to observe the movement and conformational changes of molecules over time. nih.gov This is crucial for understanding that both ligands and their protein targets are flexible. Ligand binding is not a simple lock-and-key process; it can induce significant conformational changes in the target protein, a phenomenon known as induced fit. chemrxiv.orgosti.gov These changes can be essential for biological function or inhibition. nih.gov

Studies on various ligand-receptor systems show that binding can trigger allosteric changes, where interactions at one site on a protein lead to functional changes at a distant site. nih.gov For example, MD simulations of D-dopachrome tautomerase revealed that a ligand could promote conformational flexibility in the protein's C-terminal, enabling long-range communication across different subunits. nih.gov In research on 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, analogs of the title compound, molecular simulation studies were key to understanding the important factors involved in their interaction with the target enzyme, phytoene (B131915) desaturase. mdpi.com MD simulations can reveal the stability of a ligand-protein complex over time, confirming that the interactions predicted by docking are maintained. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the intrinsic electronic properties of a molecule, providing a fundamental understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for studying the electronic structure of molecules. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com DFT calculations, often using hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and predict a wide range of properties. physchemres.orgnih.govdergipark.org.tr

For molecules like 3-phenoxy-1H-pyridin-2-one, DFT can be used to calculate optimized bond lengths and angles, which can then be compared with experimental data if available. rsc.org Studies on the related compound 3-Phenoxyphthalonitrile have used DFT to investigate its geometry and electronic structure. researchgate.net Such calculations provide insight into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior and reactivity. bhu.ac.in

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity and polarizability. nih.govresearchgate.net Analysis of the analogous 3-Phenoxyphthalonitrile has shown that its absorption bands can be assigned to π→π* transitions, which are related to the FMOs. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties

| Parameter | Significance | Example Value (eV) from Analog nih.gov |

|---|---|---|

| EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -0.26751 |

| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.18094 |

| ΔE (HOMO-LUMO Gap) | Energy difference; indicates chemical reactivity, kinetic stability, and polarizability. researchgate.net | -0.08657 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions. bhu.ac.in Typically, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). nih.govbhu.ac.in MEP analysis can predict reactive sites for hydrogen bonding and other intermolecular interactions. bhu.ac.in For a molecule like 3-phenoxy-1H-pyridin-2-one, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized Lewis structure of bonds and lone pairs. uni-muenchen.de This method provides a chemically intuitive picture of bonding and allows for the study of hyperconjugative interactions and charge delocalization. researchgate.net

Table 3: Example of NBO Donor-Acceptor Interactions from an Analogous Compound tandfonline.com

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| π (C12-C13) | π* (C14-C17) | π → π | 105.38 |

| LP (2) O15 | π (C14-C17) | LP → π* | 21.43 |

In Silico ADMET Profiling and Physicochemical Property Prediction

In modern drug discovery, the use of computational, or in silico, methods to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates is a critical step. arxiv.org This approach allows for the early identification of compounds with favorable pharmacokinetic profiles, significantly reducing the high attrition rates related to poor ADMET properties in later clinical trial phases. arxiv.org For compounds like 3-phenoxy-1H-pyridin-2-one, which belongs to the versatile pyridinone class of heterocycles, these predictive models are invaluable. The pyridone scaffold is noted for possessing a desirable combination of physicochemical properties, including metabolic stability and balanced lipophilicity.

For 3-phenoxy-1H-pyridin-2-one, in silico predictions of its key physicochemical properties provide insight into its potential as an orally administered agent. These properties are summarized in the table below.

| Property | Predicted Value | Implication for Bioavailability |

| Molecular Weight | 187.19 g/mol | Favorable for absorption and permeability (well within the "Rule of Five" guideline of <500). acs.org |

| XLogP3-AA | 1.7 | Indicates moderate lipophilicity, which helps balance aqueous solubility with membrane permeability. nih.gov |

| Hydrogen Bond Donors | 1 | Favorable for permeability (within the "Rule of Five" guideline of <5). acs.orgnih.gov |

| Hydrogen Bond Acceptors | 2 | Favorable for permeability (within the "Rule of Five" guideline of <10). acs.orgnih.gov |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Suggests good intestinal absorption and cell permeation (typically, a TPSA < 140 Ų is considered favorable). acs.org |

| Rotatable Bonds | 2 | Low number of rotatable bonds indicates good conformational stability, which is favorable for binding and bioavailability. nih.gov |

The data in this table is based on computationally predicted values.

Based on these predictions, 3-phenoxy-1H-pyridin-2-one exhibits a promising profile for oral bioavailability. Its adherence to the "Rule of Five" and a favorable TPSA value suggest that it has a high likelihood of good intestinal absorption. acs.orgnih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor that determines its suitability for treating central nervous system (CNS) disorders. Conversely, for non-CNS drugs, preventing BBB penetration is important to avoid undesirable neurological side effects. In silico models are essential for the early prediction of a compound's BBB penetration potential. Key molecular properties influencing BBB passage include low molecular weight (<400-500 g/mol ), moderate lipophilicity, a low count of hydrogen bonds, and a restricted polar surface area (typically TPSA < 90 Ų).

The physicochemical properties of 3-phenoxy-1H-pyridin-2-one can be evaluated in the context of these parameters to estimate its potential for CNS activity.

| Property | Predicted Value | Implication for BBB Penetration |

| Molecular Weight | 187.19 g/mol | Favorable for BBB penetration (well below the <400-500 g/mol threshold). |

| XLogP3-AA | 1.7 | Falls within the optimal range for BBB penetration, avoiding the extremes of being too hydrophilic or too lipophilic. nih.gov |

| Hydrogen Bond Donors | 1 | Low number is favorable for crossing the BBB. nih.gov |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Favorable for BBB penetration (well below the common threshold of <90 Ų). acs.org |

The data in this table is based on computationally predicted values.

The analysis indicates that 3-phenoxy-1H-pyridin-2-one possesses physicochemical characteristics that are highly suggestive of an ability to cross the blood-brain barrier. While these predictions are valuable for initial screening, more sophisticated computational models and experimental validation would be necessary to confirm the extent of its CNS penetration.

Machine Learning and Artificial Intelligence Applications in Pyridinone Design

The fields of machine learning (ML) and artificial intelligence (AI) have become transformative in drug discovery, enabling the rapid and efficient design of new therapeutic agents. These technologies are particularly applicable to the design and optimization of pyridinone derivatives. By training on vast datasets of chemical structures and their biological activities, ML models can learn the complex structure-activity relationships (SAR) that govern a compound's efficacy and safety.

Key applications of AI and ML in the design of novel pyridinones include:

Prediction of Biological Activity: AI-driven models, including deep neural networks, can screen virtual libraries containing millions of pyridinone analogues to identify candidates with a high probability of interacting with a specific biological target. This significantly accelerates the hit-identification phase of drug discovery.

Optimization of ADMET Properties: A major challenge in drug development is optimizing a compound's ADMET profile. ML models can be built to predict properties like solubility, permeability, metabolism, and toxicity from a chemical structure alone. arxiv.org This allows medicinal chemists to computationally evaluate and refine pyridinone structures to enhance their drug-like properties before committing to their synthesis.

De Novo Drug Design: Advanced generative AI models can design entirely new pyridinone-based molecules tailored to a specific set of desired properties. These models can explore a vast chemical space to propose novel and diverse structures that might not be conceived through traditional design strategies, offering new avenues for therapeutic innovation.

By integrating these powerful computational tools, the process of discovering and developing new pyridinone-based drugs can be made more focused, cost-effective, and efficient, ultimately increasing the chances of success in bringing new medicines to patients.

Pharmacological and Biological Evaluation Paradigms Pre Clinical Focus

In Vitro Assay Development and High-Throughput Screening

High-throughput screening (HTS) is the cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries to identify "hits"—molecules that interact with a biological target or produce a desired cellular response. cuanschutz.edunih.gov For a compound like 3-phenoxy-1H-pyridin-2-one, this process would begin with the development of robust and scalable in vitro assays.

Target-based discovery begins with a specific, validated biological target, such as a single enzyme or receptor, that is hypothesized to be associated with a disease. sciltp.com Assays are then developed to measure the ability of a compound to modulate the function of this purified target. sciltp.com Given that pyridinone derivatives have shown activity against a range of enzymes, this is a pertinent evaluation strategy. nih.govnih.govekb.eg

A common approach involves developing high-throughput fluorescence or luminescence-based assays that measure enzyme activity. cuanschutz.edunih.gov For instance, research on phenyl-substituted 3-hydroxypyridin-2(1H)-ones, a class of compounds structurally related to 3-phenoxy-1H-pyridin-2-one, utilized a high-throughput fluorescence assay to evaluate their ability to inhibit the endonuclease activity of the influenza A virus. nih.gov This type of assay allows for the precise calculation of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). sciltp.comnih.gov

Another example from the broader pyridinone class is the discovery of 1,3,5-triaryl-1H-pyridin-2-one derivatives as antagonists of the AMPA receptor. nih.gov Their activity was quantified using an in vitro AMPA-induced Ca2+ influx assay, demonstrating how target-based screens can be applied to complex targets like ion channels. nih.gov Such assays are critical for establishing structure-activity relationships (SAR), where systematic chemical modifications are made to a lead compound to optimize its potency and selectivity for the target. nih.gov

| Compound Class | Biological Target | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Phenyl substituted 3-hydroxypyridin-2(1H)-ones | Influenza A Endonuclease | High-Throughput Fluorescence Assay | Identified potent inhibitors with IC50 values in the nanomolar range (e.g., 11 nM and 23 nM). | nih.gov |

| 1,3,5-triaryl-1H-pyridin-2-one derivatives | AMPA Receptor | AMPA-induced Ca2+ Influx Assay | Discovered a noncompetitive antagonist with an IC50 of 60 nM. | nih.gov |

| 3-Iodo-4-phenoxypyridinone analogs | HIV-1 Reverse Transcriptase | In Vitro Activity Assay | Characterized potent activity against wild-type and mutant HIV-1 strains. | nih.gov |

In contrast to target-based screening, phenotypic screening identifies compounds based on their ability to produce a desired change in a cellular model of a disease, without prior knowledge of the specific molecular target. nih.govcharnwooddiscovery.com This approach is advantageous when the underlying mechanisms of a disease are not fully understood. charnwooddiscovery.com It assesses compounds in a more biologically relevant context, which can help identify molecules with novel mechanisms of action. charnwooddiscovery.comenamine.net

For a compound like 3-phenoxy-1H-pyridin-2-one, a phenotypic screen would involve exposing a disease-relevant cell line to the compound and using automated microscopy or other methods to measure a change in the cellular phenotype. For example, a screen was used to identify a series of trisubstituted imidazo[1,2-a]pyridines that could induce differentiation in acute myeloid leukemia (AML) cell lines, a desired therapeutic outcome. nih.gov Similarly, a phenotypic screen of nearly 45,000 compounds was used to find inhibitors of thymic stromal lymphopoietin (TSLP) production in human lung epithelial cells, a key process in asthma. researchgate.net

These screens can be multiplexed to provide a more detailed profile of a compound's activity and can simultaneously identify undesirable effects like cytotoxicity. charnwooddiscovery.com The "hits" from a phenotypic screen then undergo further investigation to identify their molecular target(s), a process often referred to as target deconvolution. charnwooddiscovery.com

Advanced Biological Models for Pre-clinical Evaluation (Non-Human)

Following initial in vitro screening, promising compounds are advanced to more complex biological models that better mimic human physiology.

Traditional two-dimensional (2D) cell cultures lack the complex cell-cell and cell-matrix interactions that occur in living tissues. nih.govsigmaaldrich.com Three-dimensional (3D) cell culture models, including organoids, have emerged to bridge the gap between 2D cultures and in vivo animal models. nih.govnih.gov Organoids are 3D structures derived from stem cells that self-organize and differentiate to create "mini-organs" that recapitulate the architecture and function of their real-life counterparts. sigmaaldrich.comresearchgate.netbionordika.no

These models are more biologically relevant and can provide more predictive data on a compound's efficacy. sigmaaldrich.com For instance, if 3-phenoxy-1H-pyridin-2-one were being investigated for anticancer properties, its effects could be tested on tumor organoids derived directly from patient tissue. This approach allows for the evaluation of therapeutic response in a personalized manner. sigmaaldrich.com Similarly, hepatic organoids are used to study liver function and can be employed in pre-clinical stages to investigate a compound's metabolism and potential for liver injury. bionordika.no The use of these advanced models is expected to improve the predictive power of pre-clinical drug assessments. nih.gov

Animal models remain a critical step in pre-clinical evaluation to determine if a compound's in vitro activity translates to a complex living system. sciltp.com These studies are designed to provide in vivo proof-of-concept for a therapeutic hypothesis and to gain insights into the compound's mechanism of action.

For the pyridinone class of compounds, various animal models have been utilized. For example, novel analogues of pirfenidone, a pyridinone-based drug, were tested in a bleomycin-induced rat model of pulmonary fibrosis to assess their antifibrotic activity. nih.gov In another study, 3,5-disubstituted pyridin-2(1H)-one derivatives were evaluated in a rat model of inflammatory chronic pain, where they showed strong anti-allodynic potency. nih.gov The discovery of perampanel, a pyridone derivative, involved an in vivo seizure model induced by AMPA in mice, which confirmed the in vitro findings of AMPA receptor antagonism. nih.gov Such studies are essential for understanding how a compound behaves in a whole organism and for identifying a potential therapeutic window.

Assessment of Target Engagement and Efficacy in Biological Systems

A crucial aspect of pre-clinical development is to confirm that a compound interacts with its intended molecular target within a biological system (target engagement) and produces the desired therapeutic effect (efficacy).

Target engagement can be demonstrated directly or indirectly. A direct method involves techniques like X-ray crystallography, which can reveal the precise binding mode of a compound to its target protein. This was shown for phenyl substituted 3-hydroxypyridin-2-ones, where crystal structures confirmed that the compounds chelate the two metal ions in the active site of influenza endonuclease. nih.gov Indirect methods often involve measuring a biomarker that changes upon target modulation. For example, if a compound targets a specific kinase, researchers might measure the phosphorylation levels of a known downstream substrate of that kinase.

Biomarker Identification and Validation

The identification and validation of robust biomarkers are paramount for the preclinical development of targeted therapies. For a compound like 3-phenoxy-1H-pyridin-2-one, with a hypothesized mechanism of action as a kinase inhibitor, the biomarker strategy focuses on both target engagement and downstream pathway modulation.

Target Engagement Biomarkers: The most direct evidence of a drug's interaction with its intended target is the modulation of the target itself. In the context of kinase inhibition, this is often assessed by measuring the autophosphorylation status of the receptor tyrosine kinase (RTK). For instance, should 3-phenoxy-1H-pyridin-2-one target the MET or TRK kinases, a decrease in their phosphorylation at specific tyrosine residues would serve as a proximal biomarker of target engagement.

Pathway Activation Biomarkers: Inhibition of a kinase is expected to lead to a cascade of effects on downstream signaling pathways. Therefore, monitoring the phosphorylation status of key effector proteins within these pathways, such as AKT, ERK (Extracellular signal-regulated kinase), and S6 ribosomal protein, provides evidence of the compound's biological activity and its impact on cellular signaling.

The validation of these biomarkers is a multi-step process. Initially, in vitro cellular models, such as cancer cell lines with known alterations in the target kinase (e.g., MET amplification or NTRK gene fusions), are utilized. These cells are treated with varying concentrations of 3-phenoxy-1H-pyridin-2-one to establish a dose-dependent inhibition of the identified biomarkers. Subsequently, these findings are translated to in vivo preclinical models, typically tumor xenografts in immunocompromised mice, to confirm that the compound can modulate the biomarker in a complex biological system.

A critical aspect of biomarker validation is the development of sensitive and specific assays, such as sandwich immunoassays or immunohistochemistry (IHC), that can reliably quantify the levels of the phosphorylated and total protein in tissue samples. asco.org

Table 1: Hypothetical In Vitro Biomarker Modulation by 3-phenoxy-1H-pyridin-2-one in a MET-amplified Gastric Cancer Cell Line (GTL-16)

| Concentration of 3-phenoxy-1H-pyridin-2-one (nM) | % Inhibition of p-MET (Y1234/1235) | % Inhibition of p-AKT (S473) | % Inhibition of p-ERK1/2 (T202/Y204) |

| 1 | 15 | 10 | 12 |

| 10 | 45 | 38 | 40 |

| 50 | 85 | 75 | 78 |

| 100 | 95 | 90 | 92 |

| 500 | 98 | 96 | 97 |

Pharmacodynamics Studies in Pre-clinical Models

Pharmacodynamic (PD) studies are designed to understand the biochemical and physiological effects of a drug on the body. For 3-phenoxy-1H-pyridin-2-one, preclinical PD studies would aim to establish a clear relationship between drug exposure, target modulation, and anti-tumor activity.

In Vitro Pharmacodynamics: Initial PD assessments are conducted in vitro using a panel of cancer cell lines. These studies determine the compound's potency in inhibiting cell proliferation (IC50), inducing apoptosis, and blocking key cellular processes such as migration and invasion. Cell lines are carefully selected to represent different cancer types and to include those with and without the hypothesized target alteration, allowing for an assessment of on-target activity.

In Vivo Pharmacodynamics: Following promising in vitro results, the pharmacodynamics of 3-phenoxy-1H-pyridin-2-one are evaluated in vivo. The most common preclinical models for this purpose are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in mice. In these models, human tumors are grown in immunodeficient mice, which are then treated with the investigational compound.

The primary endpoint of these studies is typically tumor growth inhibition. However, to establish a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship, tumor and plasma samples are collected at various time points after drug administration to correlate the drug concentration with the modulation of the pre-defined biomarkers. aminer.org This allows for the determination of the extent and duration of target inhibition required for a significant anti-tumor effect. For instance, studies have shown that near-complete inhibition of MET phosphorylation is often necessary to achieve substantial tumor growth inhibition. aminer.org

Table 2: Hypothetical Pharmacodynamic Effect of 3-phenoxy-1H-pyridin-2-one in a TRK-fusion Colorectal Cancer Xenograft Model (KM12)

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean % Inhibition of p-TRKA (Y674/675) in Tumor Tissue |

| Vehicle Control | 1500 | 0 | 0 |

| 3-phenoxy-1H-pyridin-2-one (10 mg/kg, oral, daily) | 750 | 50 | 65 |

| 3-phenoxy-1H-pyridin-2-one (30 mg/kg, oral, daily) | 300 | 80 | 92 |

| 3-phenoxy-1H-pyridin-2-one (60 mg/kg, oral, daily) | 150 | 90 | 98 |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for assigning the core structure (backbone) and substituent groups (side chains) of 3-phenoxy-1H-pyridin-2-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 3-phenoxy-1H-pyridin-2-one, distinct signals are expected for the protons on the pyridinone ring and the phenoxy group. The protons of the phenoxy group typically appear in the aromatic region, around δ 6.8–7.5 ppm. The chemical shifts of the pyridinone ring protons are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen heteroatom. The NH proton of the pyridinone ring is expected to appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyridinone ring is a key diagnostic signal, typically found in the downfield region of the spectrum, around δ 160-170 ppm. Carbons of the phenoxy group and the pyridinone ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the ether oxygen (C-O) will have a characteristic chemical shift within this range.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-phenoxy-1H-pyridin-2-one. Press the button to view predicted NMR data. Show/Hide NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridinone-H4 | 6.5 - 7.0 | 110 - 120 |

| Pyridinone-H5 | 7.0 - 7.5 | 130 - 140 |

| Pyridinone-H6 | 7.2 - 7.8 | 120 - 130 |

| Phenoxy-H (ortho) | 7.0 - 7.2 | 118 - 122 |

| Phenoxy-H (meta) | 7.3 - 7.5 | 129 - 131 |

| Phenoxy-H (para) | 7.1 - 7.3 | 123 - 126 |

| Pyridinone-NH | > 10.0 | - |

| Pyridinone-C2 (C=O) | - | 160 - 170 |

| Pyridinone-C3 (C-O) | - | 145 - 155 |

| Phenoxy-C (ipso) | - | 155 - 160 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and spatial arrangement. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For 3-phenoxy-1H-pyridin-2-one, COSY would show correlations between adjacent protons on the pyridinone ring (e.g., H4-H5, H5-H6) and on the phenoxy ring (ortho-H to meta-H, meta-H to para-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ucr.edu It is invaluable for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the phenoxy protons to the C3 carbon of the pyridinone ring, confirming the position of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edu This provides information about the molecule's conformation and the relative orientation of the pyridinone and phenoxy rings.

Ligand-observed NMR techniques are powerful for studying the interaction of a small molecule (ligand), like 3-phenoxy-1H-pyridin-2-one, with a larger biomolecule, such as a protein. nih.gov These methods monitor the NMR signals of the ligand, which can be observed even when the protein-ligand complex is too large for direct protein NMR analysis. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed with Gradient Spectroscopy (waterLOGSY) can identify which parts of the ligand are in close contact with the protein, thereby mapping the binding epitope. nih.govbruker.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of 3-phenoxy-1H-pyridin-2-one would display characteristic absorption bands. A strong absorption band for the C=O (carbonyl) stretching vibration of the pyridinone ring is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group will appear as a broad band around 3200-3400 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The C-O-C ether linkage will show characteristic stretches, typically in the 1260-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, which can be useful for characterizing the pyridinone and phenoxy rings. The C=O stretch is also Raman active.

Interactive Table: Characteristic Vibrational Frequencies for 3-phenoxy-1H-pyridin-2-one. Press the button to view predicted IR/Raman data. Show/Hide Vibrational Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 | Medium-Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Sharp |

| C=O (Amide) | Stretching | 1650 - 1700 | Strong |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium-Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Assays

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of 3-phenoxy-1H-pyridin-2-one is expected to show absorption bands arising from π → π* electronic transitions within the conjugated pyridinone and phenoxy aromatic systems. These transitions typically occur below 400 nm. The position and intensity of these absorption bands can be sensitive to the solvent environment and can be used in quantitative analysis or to monitor interactions with other molecules, such as in binding assays with proteins or nucleic acids.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to gain structural information from its fragmentation patterns.

For 3-phenoxy-1H-pyridin-2-one (molecular formula C₁₁H₉NO₂), high-resolution mass spectrometry (HRMS) would confirm the molecular weight of 187.0633 g/mol . In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ would be isolated and fragmented. A characteristic fragmentation pathway for related 3-phenoxy substituted heterocycles is the homolytic cleavage of the C-O bond of the phenoxy group. nih.gov This would result in the loss of a phenoxy radical (•OPh) or a phenol (B47542) molecule (HOPh), leading to significant fragment ions. Other expected fragmentations include the loss of carbon monoxide (CO) from the pyridinone ring.

Interactive Table: Predicted Mass Spectrometry Fragments for 3-phenoxy-1H-pyridin-2-one. Press the button to view predicted MS data. Show/Hide MS Data

| m/z Value (Predicted) | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 188.0712 | [M+H]⁺ | - |

| 160.0763 | [M+H - CO]⁺ | CO |

| 94.0419 | [M+H - •OPh]⁺ or [C₆H₅O]⁺ | C₅H₄NO• or C₅H₅NO₂ |

| 95.0497 | [C₆H₅OH + H]⁺ | C₅H₄NO |

X-ray Crystallography for Molecular and Complex Structures

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique offers precise information on bond lengths, bond angles, and conformational details, which are essential for understanding the structure-activity relationships of pharmacologically active molecules.

Small Molecule Crystallography of 3-Phenoxy-1H-pyridin-2-one and Derivatives

The precise solid-state structure of 3-phenoxy-1H-pyridin-2-one has not been reported in publicly available crystallographic databases. However, the crystallographic analysis of closely related pyridinone derivatives provides a strong indication of the structural features that could be expected for this compound. For instance, studies on various substituted pyridinones reveal key insights into their molecular geometry and packing in the solid state. nih.govresearchgate.net

Generally, the pyridinone ring system is found to be nearly planar. The introduction of a phenoxy group at the 3-position would likely result in a twisted conformation between the plane of the pyridinone ring and the phenyl ring, due to steric hindrance and the flexibility of the ether linkage. The extent of this twist, defined by the dihedral angle, would be a critical structural parameter.

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related pyridinone derivative, (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, is presented in the table below. nih.gov This example showcases the detailed structural information that can be obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.2124 (9) |

| b (Å) | 14.1782 (19) |

| c (Å) | 10.0331 (13) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1026.4 (2) |

| Z | 8 |

Data for (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, a related pyridinone derivative, is provided for illustrative purposes. nih.gov

Co-crystallography of Ligand-Target Complexes

A primary goal in drug discovery is to understand how a ligand binds to its biological target, such as an enzyme or receptor. nih.gov Co-crystallography, where a ligand is crystallized with its target protein, provides a static snapshot of this interaction at an atomic level. This information is critical for structure-based drug design, allowing for the optimization of ligands to improve their binding affinity and selectivity.

While there are no specific co-crystal structures reported for 3-phenoxy-1H-pyridin-2-one, numerous studies have successfully employed this technique for other pyridinone-based inhibitors. For example, X-ray crystallography has been used to elucidate the binding mode of pyridinone derivatives to enzymes like isocitrate dehydrogenase 1 (IDH1). nih.gov These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the ligand's orientation in the active site. The pyridinone core, for instance, is frequently observed to form crucial hydrogen bonds with the protein backbone. nih.gov

Advanced Biophysical Techniques for Molecular Interaction Analysis

Beyond the static picture provided by X-ray crystallography, it is essential to characterize the thermodynamics and kinetics of ligand-target interactions in solution. Advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for obtaining this dynamic information.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgnih.gov By titrating a solution of the ligand (e.g., 3-phenoxy-1H-pyridin-2-one) into a solution containing the target molecule, ITC can determine a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. mdpi.com

This thermodynamic signature provides deep insights into the forces driving the binding event. For instance, a favorable enthalpic contribution (negative ΔH) often suggests the formation of strong hydrogen bonds or van der Waals interactions. Conversely, a favorable entropic contribution (positive ΔS) can indicate the release of ordered solvent molecules from the binding interface.

Although no specific ITC data for 3-phenoxy-1H-pyridin-2-one is currently available, the following table illustrates the typical thermodynamic parameters that can be obtained from an ITC experiment for a small molecule inhibitor binding to its target protein.

| Thermodynamic Parameter | Symbol | Typical Value | Information Provided |

|---|---|---|---|

| Binding Affinity (Dissociation Constant) | Kd | nM to µM | Strength of the interaction |

| Stoichiometry | n | ~1 | Ratio of ligand to target in the complex |

| Enthalpy Change | ΔH | kcal/mol | Heat released or absorbed upon binding |

| Entropy Change | ΔS | cal/mol·K | Change in disorder of the system upon binding |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique that allows for the real-time monitoring of molecular interactions. bioradiations.com In a typical SPR experiment, the target molecule is immobilized on a sensor chip, and a solution containing the ligand of interest (the analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This real-time monitoring allows for the determination of the kinetic parameters of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). From these rate constants, the equilibrium dissociation constant (Kd), which is a measure of binding affinity, can be calculated (Kd = kd/ka). nih.gov

SPR is particularly valuable for its ability to provide kinetic information, which is complementary to the thermodynamic data from ITC. A compound with a slow dissociation rate (low kd), for example, will have a longer residence time on its target, which can be a desirable property for a drug. While specific SPR data for 3-phenoxy-1H-pyridin-2-one is not available, the table below exemplifies the kinetic data that can be obtained from an SPR analysis of a small molecule-protein interaction.

| Kinetic Parameter | Symbol | Typical Units | Information Provided |

|---|---|---|---|

| Association Rate Constant | ka | M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate Constant | kd | s⁻¹ | Rate of complex decay |

| Equilibrium Dissociation Constant | Kd | M | Overall binding affinity |

Future Research Directions and Unexplored Avenues for 3 Phenoxy 1h Pyridin 2 One

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of 3-phenoxy-1H-pyridin-2-one and its derivatives is paramount for enabling extensive research into its properties and applications. Future efforts in this area could focus on catalyst development and the establishment of sustainable and scalable synthetic routes.

Catalyst Development for Targeted Functionalization

The development of novel catalysts for the targeted functionalization of the 3-phenoxy-1H-pyridin-2-one core would open up new avenues for creating diverse chemical libraries for screening. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the ortho-functionalization of 2-phenoxypyrimidines and could be adapted for the selective C-H activation of the phenoxy or pyridinone rings of the title compound. nih.gov Research could focus on designing ligands that control the regioselectivity of these reactions, allowing for the introduction of various substituents at specific positions. Furthermore, photochemical and organocatalytic methods are emerging as powerful tools for pyridine (B92270) functionalization and could offer milder and more selective reaction conditions. acs.org

Table 1: Potential Catalytic Strategies for Functionalization

| Catalytic Approach | Potential Functionalization Site | Key Advantages |

| Palladium-catalyzed C-H activation | Phenoxy ring (ortho position), Pyridinone ring | High efficiency, well-established methodology |

| Rhodium(III)-catalyzed C-H annulation | Pyridinone ring | Formation of fused heterocyclic systems |

| Photoredox catalysis | Pyridinone and Phenoxy rings | Mild reaction conditions, high functional group tolerance |

| Organocatalysis | General functionalization | Metal-free, environmentally benign |

Sustainable and Scalable Synthesis Routes

The principles of green chemistry are increasingly important in pharmaceutical and materials science research. nih.gov Future synthetic strategies for 3-phenoxy-1H-pyridin-2-one should aim for sustainability and scalability. This includes the use of environmentally benign solvents, minimizing waste, and developing one-pot or continuous flow processes. nih.gov Exploring enzymatic catalysis could also provide highly selective and sustainable routes to key intermediates or the final compound. For large-scale production, developing robust and cost-effective synthetic protocols that avoid hazardous reagents and multiple purification steps will be crucial. researchgate.net

Novel Biological Targets and Therapeutic Areas (Pre-clinical Potential)

Pyridinone derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org Future pre-clinical research on 3-phenoxy-1H-pyridin-2-one could explore its potential against novel biological targets and in new therapeutic areas.